N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide
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Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the bromofuran and tetrahydrothiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic routes include:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) to form 5-bromofuran.
Formation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized to its dioxide form using oxidizing agents such as hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anticancer research.
Material Science: Its functional groups can be used to create novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromofuran-2-yl)methyl]-3,4-dimethylaniline
- N-[(5-bromofuran-2-yl)methyl]-2-(1-methylindazol-3-yl)ethanamine
- N-[(5-bromofuran-2-yl)methyl]-2,3-dimethylaniline
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is unique due to its combination of a bromofuran ring, a dioxidotetrahydrothiophene moiety, and a propoxybenzamide group. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C19H22BrNO5S |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H22BrNO5S/c1-2-9-25-16-5-3-4-14(11-16)19(22)21(12-17-6-7-18(20)26-17)15-8-10-27(23,24)13-15/h3-7,11,15H,2,8-10,12-13H2,1H3 |
InChI Key |
AOERPCILEIHHNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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